Necrosulfonamide

Übersicht

Beschreibung

Necrosulfonamide (NSA) is a potent, selective necroptosis inhibitor . It inhibits mixed lineage kinase domain-like protein (MLKL), and blocks necrosis downstream of receptor-interacting serine-threonine kinase 3 (RIP3) activation . It has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis .

Molecular Structure Analysis

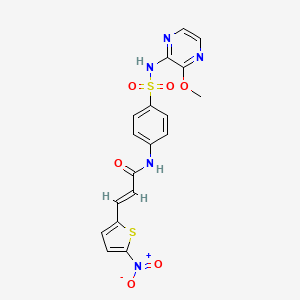

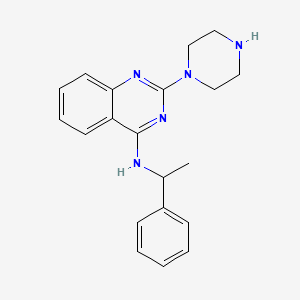

The molecular formula of Necrosulfonamide is C18H15N5O6S2 . Its molecular weight is 461.47 .

Chemical Reactions Analysis

Necrosulfonamide is known to inhibit necroptosis, a form of programmed cell death . It does this by selectively targeting the mixed lineage kinase domain-like protein (MLKL) .

Physical And Chemical Properties Analysis

Necrosulfonamide has a molecular weight of 461.47 . Its molecular formula is C18H15N5O6S2 .

Wissenschaftliche Forschungsanwendungen

Application in Spinal Cord Injury Treatment

- Scientific Field : Translational Pharmacology .

- Summary of Application : Necrosulfonamide (NSA) has been studied for its potential to ameliorate neurological impairment in spinal cord injury (SCI) by improving antioxidative capacity . The study focused on the regulation of Mixed-lineage kinase domain-like protein (MLKL) by NSA in mitochondrial dysfunction of oxygen-glucose deprivation (OGD)-induced cell damage and SCI-mice .

- Methods of Application : Cells were ultrasonically disrupted and centrifuged at 800 × g for 10 min at 4°C .

- Results or Outcomes : NSA protected against a decrease in the mitochondrial membrane potential, adenosine triphosphate, glutathione, and superoxide dismutase levels and an increase in reactive oxygen species and malonyldialdehyde levels . NSA also improved the locomotor function in SCI-mice and OGD-induced spinal neuron injury through inhibition of MLKL activation independently of receptor-interacting protein kinase 3 (RIP3) phosphorylation .

Application in Intracerebral Hemorrhage Treatment

- Scientific Field : Molecular Signalling and Pathways .

- Summary of Application : NSA has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis . It was hypothesized that NSA would alleviate acute brain injury and improve behavioral outcomes after Intracerebral Hemorrhage (ICH) .

- Methods of Application : The solvent (0.25% DMSO) and NSA (5 mg/kg) were administrated intraperitoneally twice a day .

- Results or Outcomes : In the NSA group, the hematoma size was significantly reduced, inflammatory cells and cytokines were suppressed, and the blood-brain barrier was protected compared to vehicle controls . NSA dramatically reduced the death of neurons and improved the performance of neurological functions after ICH .

Application in Ischemic Brain Injury Treatment

- Scientific Field : Pharmacology .

- Summary of Application : NSA, a MLKL inhibitor, has been demonstrated to exhibit neuroprotection against ischemic brain injury by degrading MLKL .

Application in Neuroprotection Against Ischemic Brain Injury

- Scientific Field : Pharmacology .

- Summary of Application : Necrosulfonamide (NSA) is a MLKL inhibitor that targets the N-terminal domain of MLKL, and as a result, blocks the necrotic membrane disruption mediated by MLKL . It has been demonstrated that NSA exhibits neuroprotection against ischemic brain injury by degrading MLKL .

Application in Inhibiting Inflammation and Necroptosis

- Scientific Field : Molecular Signalling and Pathways .

- Summary of Application : Necrosulfonamide (NSA), a specific inhibitor for mixed lineage kinase domain-like protein, has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis .

- Methods of Application : Animals were injected with collagenase VII to induce Intracerebral Hemorrhage (ICH). The solvent (0.25% DMSO) and NSA (5 mg/kg) were administrated intraperitoneally twice a day .

- Results or Outcomes : In the NSA group, the hematoma size was significantly reduced, inflammatory cells and cytokines were suppressed, and the blood-brain barrier was protected compared to vehicle controls . NSA dramatically reduced the death of neurons and improved the performance of neurological functions after ICH .

Application in Neuroprotection Against Ischemic Brain Injury

- Scientific Field : Pharmacology .

- Summary of Application : Necrosulfonamide (NSA) is a MLKL inhibitor that targets the N-terminal domain of MLKL, and as a result, blocks the necrotic membrane disruption mediated by MLKL . It has been demonstrated that NSA exhibits neuroprotection against ischemic brain injury by degrading MLKL .

Application in Inhibiting Inflammation and Necroptosis

- Scientific Field : Molecular Signalling and Pathways .

- Summary of Application : Necrosulfonamide (NSA), a specific inhibitor for mixed lineage kinase domain-like protein, has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis .

- Methods of Application : Animals were injected with collagenase VII to induce Intracerebral Hemorrhage (ICH). The solvent (0.25% DMSO) and NSA (5 mg/kg) were administrated intraperitoneally twice a day .

- Results or Outcomes : In the NSA group, the hematoma size was significantly reduced, inflammatory cells and cytokines were suppressed, and the blood-brain barrier was protected compared to vehicle controls . NSA dramatically reduced the death of neurons and improved the performance of neurological functions after ICH .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPHVLYVGMZMZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364437 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Necrosulfonamide | |

CAS RN |

432531-71-0 | |

| Record name | Necrosulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)

![2,12-Bis[(dimethylamino)methyl]cyclododecanone](/img/structure/B1677924.png)

![N-[4-chloro-2-[(4-fluoro-1,3-dioxoisoindol-2-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B1677930.png)

![3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B1677933.png)

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)